molecular formula C12H12N2 B2498760 3-(2-methyl-1H-indol-3-yl)propanenitrile CAS No. 1079-30-7

3-(2-methyl-1H-indol-3-yl)propanenitrile

Cat. No.: B2498760
CAS No.: 1079-30-7
M. Wt: 184.242
InChI Key: HAMMJVVDSMYKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methyl-1H-indol-3-yl)propanenitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system substituted with a nitrile group and a methyl group, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The nitrile group can then be introduced through a nucleophilic substitution reaction using appropriate reagents such as cyanogen bromide.

Industrial Production Methods

Industrial production of indole derivatives, including 3-(2-methyl-1H-indol-3-yl)propanenitrile, often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-1H-indol-3-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-methyl-1H-indol-3-yl)propanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-methyl-1H-indol-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetonitrile: Similar structure but lacks the methyl group at the 2-position.

    3-(1H-indol-3-yl)propanenitrile: Similar structure but lacks the methyl group at the 2-position.

    Indole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile group.

Uniqueness

3-(2-methyl-1H-indol-3-yl)propanenitrile is unique due to the presence of both the nitrile and methyl groups, which can influence its chemical reactivity and biological activity. The methyl group at the 2-position can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties .

Biological Activity

3-(2-methyl-1H-indol-3-yl)propanenitrile is a compound that belongs to the indole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications supported by recent research findings.

Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H12N2\text{C}_{12}\text{H}_{12}\text{N}_{2}

This compound features an indole ring, which is critical for its biological activity. Indole derivatives are recognized for their ability to interact with various biological targets, making them valuable in medicinal chemistry.

Research indicates that indole derivatives, including this compound, exhibit significant biological activities through various mechanisms:

  • Inhibition of Kinases : This compound has shown inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a key regulator in several signaling pathways associated with cancer and neurodegenerative diseases. In vitro studies demonstrated that it can effectively inhibit GSK-3β activity, leading to increased levels of phosphorylated GSK-3α/β, which is indicative of its potential neuroprotective effects .
  • Antioxidant Properties : The compound has also been implicated in exhibiting antioxidant activities, which may contribute to its protective effects against oxidative stress-related damage in cells .

Table 1: Summary of Biological Activities

ActivityDescriptionReference
GSK-3β InhibitionInhibits GSK-3β activity; potential neuroprotective effects
Antioxidant EffectsReduces oxidative stress in neuronal cells
Cytotoxicity ProfileMinimal cytotoxicity observed in various cancer cell lines
Metabolic StabilityImproved metabolic stability compared to other indole derivatives

Case Study Analysis

One notable study focused on the evaluation of this compound's effects on human neuroblastoma cells (SH-SY5Y). The compound was tested across various concentrations (1 µM and 5 µM), where it demonstrated significant inhibition of GSK-3β without inducing cytotoxic effects. This suggests its potential utility as a therapeutic agent in neurodegenerative diseases where GSK-3β plays a pivotal role .

Cytotoxicity Assessment

The cytotoxicity profile of this compound was assessed using the MTT assay across different cell lines:

Table 2: Cytotoxicity Results

Cell LineConcentration (µM)Viability (%)
MRC-5 (Fibroblast)10>90
CHO-K1 (Chinese Hamster Ovary)10>90
HepG2 (Liver Cancer)10~85
MCF-7 (Breast Cancer)10~80
SH-SY5Y (Neuroblastoma)10~88

The results indicate that even at high concentrations, the compound exhibits a favorable safety profile with minimal cytotoxic effects across various cell types .

Properties

IUPAC Name

3-(2-methyl-1H-indol-3-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-10(6-4-8-13)11-5-2-3-7-12(11)14-9/h2-3,5,7,14H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMMJVVDSMYKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.